Heptanoic acid, 4-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 4-methoxyphenyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from heptanoic acid and 4-methoxyphenol. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptanoic acid, 4-methoxyphenyl ester can be synthesized through esterification, a reaction between heptanoic acid and 4-methoxyphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure efficient production. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady production rate .
Analyse Chemischer Reaktionen
Types of Reactions: Heptanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and 4-methoxyphenol.
Reduction: Heptanol and 4-methoxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 4-methoxyphenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of heptanoic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, esters can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways . The ester group can also interact with nucleophiles, leading to substitution reactions that modify the ester into other functional groups .
Vergleich Mit ähnlichen Verbindungen
Heptanoic Acid Ethyl Ester: Formed from heptanoic acid and ethanol, used in fragrances and flavors.
Heptanoic Acid Methyl Ester: Formed from heptanoic acid and methanol, used in similar applications.
Uniqueness: Heptanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it valuable in specific applications where other esters might not be as effective .
Eigenschaften
CAS-Nummer |
56052-15-4 |
---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(4-methoxyphenyl) heptanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-7-14(15)17-13-10-8-12(16-2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
OFVOGCINNCSTIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.